[(3Z)-3-(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid
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Overview
Description
2-[3-[6,7-DIMETHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]-2-OXO-1H-INDOL-1(2H)-YL]ACETIC ACID is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including thiazole, benzimidazole, and indole moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 2-[3-[6,7-DIMETHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]-2-OXO-1H-INDOL-1(2H)-YL]ACETIC ACID involves several steps, starting from readily available starting materials. One common synthetic route includes the condensation of 6,7-dimethyl-3-oxo-1,3-thiazolo[3,2-a]benzimidazole with an appropriate indole derivative under acidic conditions. The reaction typically requires the use of a strong acid, such as p-toluenesulfonic acid, in a solvent like toluene . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
2-[3-[6,7-DIMETHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]-2-OXO-1H-INDOL-1(2H)-YL]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-[3-[6,7-DIMETHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]-2-OXO-1H-INDOL-1(2H)-YL]ACETIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-[6,7-DIMETHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]-2-OXO-1H-INDOL-1(2H)-YL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
2-[3-[6,7-DIMETHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]-2-OXO-1H-INDOL-1(2H)-YL]ACETIC ACID can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds also exhibit antimicrobial properties and are used in various medicinal applications.
Indole derivatives: Indole-based compounds are widely studied for their biological activities, including anticancer and anti-inflammatory effects.
Benzimidazole derivatives: These compounds are known for their broad-spectrum antimicrobial and antiparasitic activities.
Properties
Molecular Formula |
C21H15N3O4S |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[(3Z)-3-(6,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)-2-oxoindol-1-yl]acetic acid |
InChI |
InChI=1S/C21H15N3O4S/c1-10-7-13-15(8-11(10)2)24-20(28)18(29-21(24)22-13)17-12-5-3-4-6-14(12)23(19(17)27)9-16(25)26/h3-8H,9H2,1-2H3,(H,25,26)/b18-17- |
InChI Key |
WXTXGJBLLJCKGT-ZCXUNETKSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC(=O)O)/SC3=N2 |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC(=O)O)SC3=N2 |
Origin of Product |
United States |
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